{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid
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Overview
Description
{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid is a complex organic compound with a unique structure that includes an amino group, a chlorophenyl group, a phenyl group, and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-5-chlorobenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reacted with glyoxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of {[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce signaling cascades. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
CAS No. |
62770-19-8 |
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Molecular Formula |
C15H13ClN2O3 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
2-[[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H13ClN2O3/c16-10-6-7-12(17)11(8-10)13(18-14(19)15(20)21)9-4-2-1-3-5-9/h1-8,14,19H,17H2,(H,20,21) |
InChI Key |
XSJMGJVQQHEXEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(C(=O)O)O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
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